molecular formula C12H17NO B14778811 Piperidine, 3-methoxy-2-phenyl-

Piperidine, 3-methoxy-2-phenyl-

Cat. No.: B14778811
M. Wt: 191.27 g/mol
InChI Key: UVDSWBWYSWGUCZ-UHFFFAOYSA-N
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Description

Piperidine, 3-methoxy-2-phenyl- is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom This compound is a derivative of piperidine, which is a common scaffold in medicinal chemistry due to its presence in many natural alkaloids and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 3-methoxy-2-phenyl- typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of Piperidine, 3-methoxy-2-phenyl- may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 3-methoxy-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Piperidine, 3-methoxy-2-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Piperidine, 3-methoxy-2-phenyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 3-methoxy-2-phenyl- is unique due to the combined presence of both the methoxy and phenyl groups, which enhance its chemical reactivity and potential biological activities. This combination allows for more diverse applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-methoxy-2-phenylpiperidine

InChI

InChI=1S/C12H17NO/c1-14-11-8-5-9-13-12(11)10-6-3-2-4-7-10/h2-4,6-7,11-13H,5,8-9H2,1H3

InChI Key

UVDSWBWYSWGUCZ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCNC1C2=CC=CC=C2

Origin of Product

United States

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